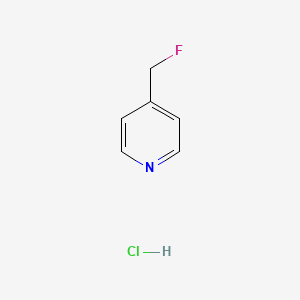
5-甲氧基-3-甲基喹啉
描述
5-Methoxy-3-methylquinoline is a derivative of quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A novel and simple methodology for the synthesis of 2-substituted quinolines was described by Jixiang and co-workers by the reaction 2-vinylanilines and alkynoates in the presence of a catalytic amount of Palladium .Molecular Structure Analysis
The molecular formula of 5-Methoxyquinoline is C10H9NO, with an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da . The molecular formula of 5-Methylquinoline is C10H9N, with an average mass of 143.185 Da and a monoisotopic mass of 143.073502 Da .Chemical Reactions Analysis
Quinoline undergoes nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Methoxy-3-methylquinoline can be predicted from its chemistry . The control of physicochemical properties is directly related to the notion of “compound quality” and includes properties such as hardness, topography, hydrophilicity, which allow or block the adhesion of biological compounds .科学研究应用
抗肿瘤活性: 与 5-甲氧基-3-甲基喹啉相关的化合物,例如 7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,已显示出显着的体外细胞毒活性,并具有抑制秋水仙碱位点微管蛋白聚合的潜力,使其有望用于抗肿瘤应用 (Wang 等人,2014).
抗菌和抗真菌活性: 对 5-甲氧基-3-甲基喹啉衍生物的研究,例如 [1-(6-甲氧基-2-甲基喹啉-4-基)-1H-1,2,3-三唑-4-基]甲胺,表明具有中等至非常好的抗菌和抗真菌活性,可与一线药物相媲美 (Thomas 等人,2010).
神经保护或神经毒性活性: 研究已经探讨了与 5-甲氧基-3-甲基喹啉相关的化合物的毒性和神经保护潜力。发现这些衍生物中的羟基取代会降低毒性,表明可能在治疗神经退行性疾病中发挥作用 (Okuda 等人,2003).
镉的化学传感器: 对 5-氯-8-甲氧基喹啉附加二氮杂-18-冠-6 的研究显示了对 Cd2+ 离子的选择性响应,而不是其他金属离子,表明在各种环境中检测镉的潜在应用 (Prodi 等人,2001).
受控药物释放: 甲氧基改性的高岭土已被用作抗癌药物 5-氟尿嘧啶的载体,选择性地加载到载体的层间空间中,从而提供药物的受控释放 (Tan 等人,2017).
抗疟药物开发: 对 NPC 1161C(5-甲氧基-3-甲基喹啉的衍生物)的研究集中在其作为抗疟药物的潜力,突出了其良好的毒性特征和作用持续时间 (Dutta 等人,2006).
化学合成中的催化: 8-甲基喹啉在铑 (III) 催化的通过 C(sp³)-H 官能化的叠氮化物分子间酰胺化中的用途已经过研究,证明了该化合物在高效化学合成中的作用 (Wang 等人,2014).
作用机制
Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
安全和危害
未来方向
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more eco-friendly synthesis methods and exploring new therapeutic applications of quinoline derivatives .
属性
IUPAC Name |
5-methoxy-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-10(12-7-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBSHLSXPWVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2OC)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577437 | |
| Record name | 5-Methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137595-48-3 | |
| Record name | 5-Methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
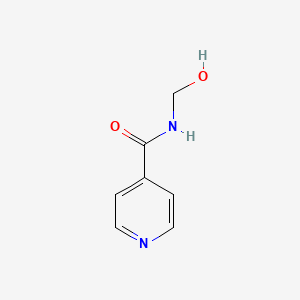
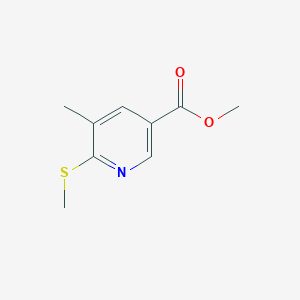
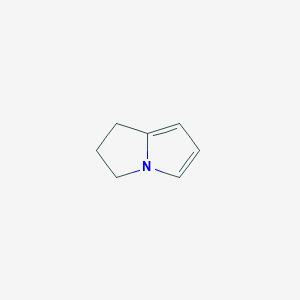
![2,4-Imidazolidinedione, 3-[(4-chlorophenyl)methyl]-](/img/structure/B3347470.png)

![1-Phenyl-1H-pyrazolo[3,4-d]pyridazine-7-carbonitrile](/img/structure/B3347480.png)
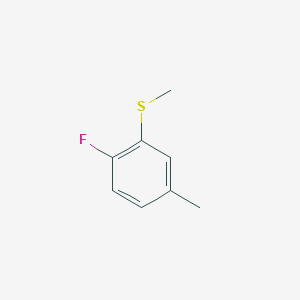
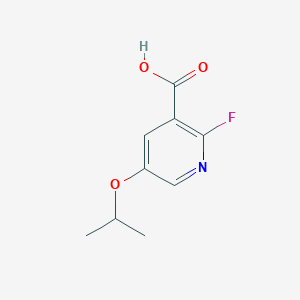
![Pyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-7-methyl-](/img/structure/B3347495.png)
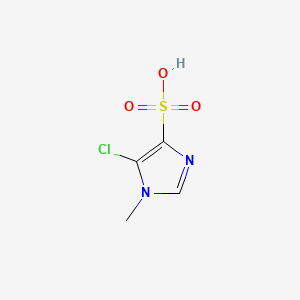
![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)
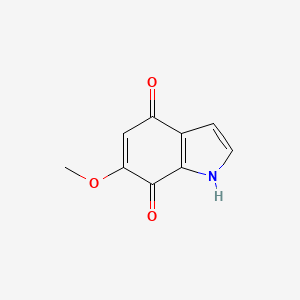
![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)
